Superior Selectivity of MSI-1436 for PTP1B over TCPTP vs. Ertiprotafib and CPT157633
MSI-1436 lactate demonstrates a 200-fold selectivity for PTP1B (IC50 = 1 µM) over the highly homologous TCPTP (IC50 = 224 µM) [1]. In contrast, the PTP1B inhibitor ertiprotafib exhibits broad polypharmacology with an IC50 of 1.6 µM for PTP1B but also potently inhibits IKK-β (IC50 = 400 nM) and activates PPARα/PPARβ (EC50 ~1 µM), while its selectivity over TCPTP is poorly defined [2]. Another comparator, CPT157633, while more potent on PTP1B (Ki = 40 nM), displays only ~2-fold selectivity over TCPTP [3].
| Evidence Dimension | Selectivity ratio (IC50 TCPTP / IC50 PTP1B) |
|---|---|
| Target Compound Data | 224-fold (IC50 TCPTP 224 µM / IC50 PTP1B 1 µM) |
| Comparator Or Baseline | Ertiprotafib: Selectivity ratio not well-defined (IC50 PTP1B 1.6-29 µM, TCPTP unknown); CPT157633: ~2-fold selectivity (Ki PTP1B 40 nM vs TCPTP) |
| Quantified Difference | MSI-1436 exhibits >100-fold higher selectivity over TCPTP than CPT157633; selectivity vs ertiprotafib cannot be directly calculated due to missing TCPTP data. |
| Conditions | In vitro enzymatic assays using recombinant PTP1B and TCPTP proteins. |
Why This Matters
High selectivity over TCPTP minimizes confounding off-target effects on immune cell function, enabling cleaner interpretation of PTP1B-specific biology in metabolic and oncological studies.
- [1] TRODUSQUEMINE (PD076581, WUJVPODXELZABP-FWJXURDUSA-N). probes-drugs.org, 2025. View Source
- [2] Ertiprotafib (PD077523, FONCZICQWCUXEB-RUZDIDTESA-N). probes-drugs.org, 2025. View Source
- [3] Table 2. Chemical structures, special features, potency & selectivity, discovery, MOA, and references for PTP inhibitors. PMC5494996, 2017. View Source
